Cas no 1105203-64-2 (2-3-(2-{1,1'-biphenyl-4-yl}acetamido)-2H,4H,6H-thieno3,4-cpyrazol-2-yl-N-propylacetamide)

2-3-(2-{1,1'-biphenyl-4-yl}acetamido)-2H,4H,6H-thieno3,4-cpyrazol-2-yl-N-propylacetamide structure
1105203-64-2 structure
Product Name:2-3-(2-{1,1'-biphenyl-4-yl}acetamido)-2H,4H,6H-thieno3,4-cpyrazol-2-yl-N-propylacetamide
CAS No:1105203-64-2
MF:C24H26N4O2S
MW:434.553843975067
CID:6020287
PubChem ID:30862204
Update Time:2025-07-10

2-3-(2-{1,1'-biphenyl-4-yl}acetamido)-2H,4H,6H-thieno3,4-cpyrazol-2-yl-N-propylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-3-(2-{1,1'-biphenyl-4-yl}acetamido)-2H,4H,6H-thieno3,4-cpyrazol-2-yl-N-propylacetamide
    • AKOS024510344
    • 2-([1,1'-biphenyl]-4-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
    • VU0644597-1
    • 2-[3-(2-{[1,1'-biphenyl]-4-yl}acetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-propylacetamide
    • SR-01000922691-1
    • 1105203-64-2
    • N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-phenylphenyl)acetamide
    • SR-01000922691
    • F5486-0152
    • Inchi: 1S/C24H26N4O2S/c1-2-12-25-23(30)14-28-24(20-15-31-16-21(20)27-28)26-22(29)13-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3,(H,25,30)(H,26,29)
    • InChI Key: ZXYXXJSNDVDWQD-UHFFFAOYSA-N
    • SMILES: S1CC2C(C1)=C(NC(CC1C=CC(C3C=CC=CC=3)=CC=1)=O)N(CC(NCCC)=O)N=2

Computed Properties

  • Exact Mass: 434.17764726g/mol
  • Monoisotopic Mass: 434.17764726g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 604
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 101Ų

2-3-(2-{1,1'-biphenyl-4-yl}acetamido)-2H,4H,6H-thieno3,4-cpyrazol-2-yl-N-propylacetamide Pricemore >>

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2-3-(2-{1,1'-biphenyl-4-yl}acetamido)-2H,4H,6H-thieno3,4-cpyrazol-2-yl-N-propylacetamide Related Literature

Additional information on 2-3-(2-{1,1'-biphenyl-4-yl}acetamido)-2H,4H,6H-thieno3,4-cpyrazol-2-yl-N-propylacetamide

Recent Advances in the Study of 1105203-64-2 and 2-3-(2-{1,1'-biphenyl-4-yl}acetamido)-2H,4H,6H-thieno3,4-cpyrazol-2-yl-N-propylacetamide

The chemical compound 1105203-64-2 and its derivative, 2-3-(2-{1,1'-biphenyl-4-yl}acetamido)-2H,4H,6H-thieno3,4-cpyrazol-2-yl-N-propylacetamide, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are part of a broader class of thienopyrazole derivatives, which have shown promise in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. This research brief aims to summarize the latest findings related to these compounds, focusing on their synthesis, mechanism of action, and potential clinical applications.

Recent studies have highlighted the unique structural features of 1105203-64-2, which contribute to its bioactivity. The compound's thienopyrazole core is known to interact with specific biological targets, such as kinases and G-protein-coupled receptors (GPCRs), making it a valuable scaffold for drug development. The derivative, 2-3-(2-{1,1'-biphenyl-4-yl}acetamido)-2H,4H,6H-thieno3,4-cpyrazol-2-yl-N-propylacetamide, has been further optimized to enhance its pharmacokinetic properties, including improved solubility and bioavailability. These advancements have been documented in several peer-reviewed journals, underscoring the compound's potential as a lead candidate for further preclinical and clinical studies.

One of the key findings from recent research is the compound's efficacy in modulating inflammatory pathways. In vitro and in vivo studies have demonstrated that 2-3-(2-{1,1'-biphenyl-4-yl}acetamido)-2H,4H,6H-thieno3,4-cpyrazol-2-yl-N-propylacetamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by targeting specific signaling cascades. This anti-inflammatory activity has been validated in animal models of rheumatoid arthritis and inflammatory bowel disease, suggesting potential therapeutic applications for these conditions. Additionally, the compound's low toxicity profile in preclinical models further supports its suitability for clinical development.

Another area of interest is the compound's potential anticancer properties. Preliminary studies have shown that 1105203-64-2 and its derivatives can induce apoptosis in cancer cells by inhibiting key survival pathways, such as the PI3K/Akt/mTOR axis. These findings have been corroborated by high-throughput screening assays and molecular docking studies, which reveal strong binding affinities for specific oncogenic targets. Researchers are now exploring the compound's synergistic effects with existing chemotherapeutic agents, aiming to develop combination therapies that could improve treatment outcomes for various malignancies.

In conclusion, the latest research on 1105203-64-2 and 2-3-(2-{1,1'-biphenyl-4-yl}acetamido)-2H,4H,6H-thieno3,4-cpyrazol-2-yl-N-propylacetamide underscores their potential as versatile therapeutic agents. Their unique structural and pharmacological properties make them promising candidates for further investigation in both inflammatory and oncological contexts. Future studies should focus on optimizing their drug-like properties and conducting rigorous clinical trials to validate their efficacy and safety in human patients. The continued exploration of these compounds could pave the way for novel treatments in the chemical biology and pharmaceutical fields.

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